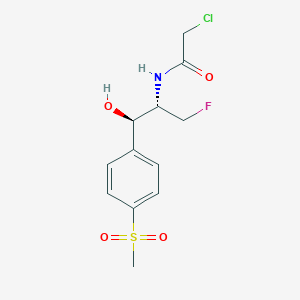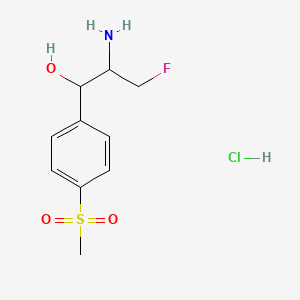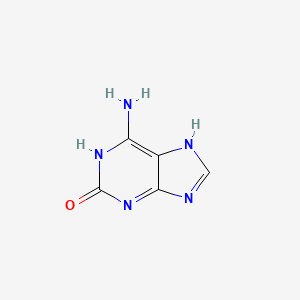
7-Methyl docetaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl docetaxel is a derivative of docetaxel, a taxoid antineoplastic agent . Docetaxel is used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer . It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel .
Molecular Structure Analysis
The molecular formula of this compound is C44H55NO14 . Its average mass is 821.906 Da . The structure of docetaxel, the parent compound, is available in various databases .
Aplicaciones Científicas De Investigación
Mechanisms of Drug Resistance : Altered DNA methylation has been associated with docetaxel resistance in breast cancer cells, suggesting that epigenetic changes can influence treatment outcomes (Kastl, Brown, & Schofield, 2010).
Nanocarrier Systems for Drug Delivery : High docetaxel-loaded poly(2-oxazoline)s micelles have shown promise in enhancing the drug's anti-cancer activity and improving its safety profile (Xu, Yao, Zhang, Gao, Zou, & Gao, 2021).
Liposomal Encapsulation for Improved Efficacy : Glycosylated docetaxel-encapsulated liposomes have been evaluated for their effectiveness in delivering docetaxel with fewer side effects (Shigehiro, Zhai, Vaidyanath, Masuda, Mizutani, Kasai, Murakami, Hamada, Salomon, Mikuni, Seno, Mandai, & Seno, 2016).
Silk Fibroin Nanoparticles for Enhanced Cytotoxicity : Docetaxel-loaded silk fibroin nanoparticles have demonstrated improved cytotoxic potential against breast cancer cell lines compared to free docetaxel (Al Saqr, Wani, Gangadharappa, Aldawsari, Khafagy, & Lila, 2021).
Promoter Methylation and Treatment Response : RASSF1A promoter methylation has been shown to modulate the effect of docetaxel in breast cancer, indicating a potential predictive marker for treatment response (Gil, Jo, Jeong, Whang, Woo, Cho, Seo, Kim, Lee, Koh, Kim, & Park, 2012).
C60-Fullerenes for Enhanced Delivery and Efficacy : C60-fullerenes have been used to enhance the delivery and efficacy of docetaxel, showing potential for efficacy enhancement and dose reduction (Raza, Thotakura, Kumar, Joshi, Bhushan, Bhatia, Kumar, Malik, Sharma, Guru, & Katare, 2015).
Effects on Breast Cancer Stem Cells : Docetaxel has been evaluated for its effects on breast cancer stem cells, demonstrating growth inhibition effects which are both dose-dependent and time-dependent (Ma Yi, 2011).
Combination with Brazilian Green Propolis : The combination of docetaxel with Brazilian green propolis has been investigated for its cytotoxic and immunomodulatory effects on breast cancer cells and monocytes, offering new insights for complementary medicine (Cardoso, Santiago, Conti, Conte, Tasca, Romagnoli, Golim, Rainho, Bastos, & Sforcin, 2021).
MicroRNA Regulation and Resistance : MicroRNA regulation, particularly miR-129-3p, has been linked to docetaxel resistance in breast cancer cells, highlighting potential targets for overcoming resistance (Zhang, Wang, Wei, Li, Yu, Ye, Zhang, Chen, Liu, & Zhang, 2015).
Enhanced Cytotoxic Activity and Pharmacokinetic Profile : Docetaxel conjugates, like Salutaxel, have been shown to inhibit tumor growth and metastasis more effectively than docetaxel alone (Wen, Zheng, Ma, Ou, Huang, Li, Liu, Zhang, Wang, Zhang, Cheng, Lin, Li, Cai, Hu, Wu, Wan, Pan, Rao, Bei, Wu, Jin, Yan, & Liu, 2018).
Mecanismo De Acción
Docetaxel, the parent compound of 7-Methyl docetaxel, reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .
Safety and Hazards
Docetaxel may lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Direcciones Futuras
Nanotechnology has the capacity to be applied to many facets of life, offering a solution to existing issues . The progression in science and technology has delivered toward the synthesis and development of nanoparticles . The concept of nanopharmaceuticals has been employed by adding additional functionalities to the existing active compounds . Therefore, profiling the pharmacokinetic analysis will enable us to review the treatment outcome to overcome their adverse properties, provide a broad overview, and deliver remarkable ways to advance the use of nanoparticles in the biomedical industry .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO14/c1-23-27(56-38(51)33(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)32(47)30(23)41(44,6)7)28(54-9)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHAXHLPSYZREI-BGKJQISDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420767-25-4 |
Source


|
| Record name | 7-Methyl docetaxel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420767254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-METHYL DOCETAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7R2617C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

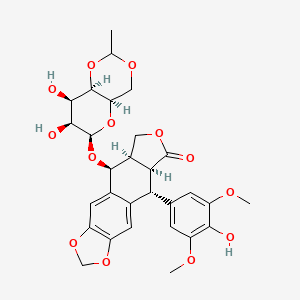



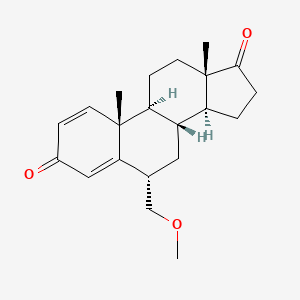
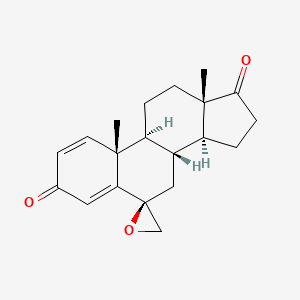
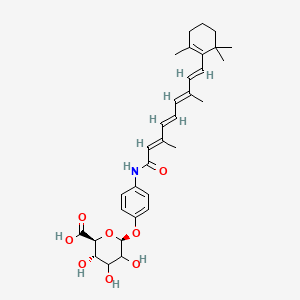

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
